(S)-2-Amino-2-cyclobutylacetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-cyclobutylacetic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of a cyclobutyl group attached to the alpha carbon of the amino acid. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-cyclobutylacetic acid hydrochloride typically involves the following steps:
Amination: The addition of the amino group to the alpha carbon.
Hydrochloride Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-cyclobutylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides or esters.
Scientific Research Applications
(S)-2-Amino-2-cyclobutylacetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-cyclobutylacetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclobutyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methylacetic acid hydrochloride: Similar structure but with a methyl group instead of a cyclobutyl group.
(S)-2-Amino-2-phenylacetic acid hydrochloride: Contains a phenyl group, offering different chemical properties.
Uniqueness
(S)-2-Amino-2-cyclobutylacetic acid hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclobutylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)4-2-1-3-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
SUOZIIJENXIMGX-JEDNCBNOSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CC(C1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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